molecular formula C22H28N2O5 B12186430 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-cyclopentylacetamide

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-cyclopentylacetamide

Cat. No.: B12186430
M. Wt: 400.5 g/mol
InChI Key: BERBSWKBMICLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclopentylacetamide is a complex organic compound with a unique spiro structure This compound is characterized by its chromene and piperidine moieties, which are connected through a spiro linkage The presence of an acetyl group and a cyclopentylacetamide moiety further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclopentylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromene Moiety: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Spiro Formation: The chromene intermediate is then reacted with a piperidine derivative to form the spiro linkage. This step often requires the use of a strong base to facilitate the spirocyclization.

    Acetylation: The spiro compound is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: Finally, the acetylated spiro compound is reacted with cyclopentylamine to form the desired acetamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or amide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction typically yields alcohol derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclopentylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
  • **2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclopentylacetamide is unique due to its specific cyclopentylacetamide moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-cyclopentylacetamide

InChI

InChI=1S/C22H28N2O5/c1-15(25)24-10-8-22(9-11-24)13-19(26)18-7-6-17(12-20(18)29-22)28-14-21(27)23-16-4-2-3-5-16/h6-7,12,16H,2-5,8-11,13-14H2,1H3,(H,23,27)

InChI Key

BERBSWKBMICLQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.